molecular formula C9H11O4P B000065 2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide CAS No. 4081-22-5

2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide

Cat. No. B000065
CAS RN: 4081-22-5
M. Wt: 214.15 g/mol
InChI Key: FVYVGKDBCDSLSD-UHFFFAOYSA-N
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Description

2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide, also known as BOMIN-1, is a synthetic compound with the molecular formula C9H11O4P . It is a selective irreversible inhibitor of carboxylesterases .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide can be represented by the InChI string: InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 . The compound has a molecular weight of 214.16 .


Physical And Chemical Properties Analysis

2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a viscous liquid . It has a boiling point of 314.9±35.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in ethanol and acetone .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide has been synthesized through cyclocondensation processes. Derivatives of this compound have been prepared and reacted with organometallic reagents to yield acyclic products (Hewitt & Teese, 1984).
  • The crystal structure of a related compound, 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide, was analyzed using single-crystal X-ray diffraction, providing insights into the molecular structure and conformation of these types of compounds (Wang et al., 2006).

Chemical Properties and Reactions

  • A theoretical study on the conformation of 3-phosphinoxido- and 3-phosphono-1,2,3,4,5,6-hexahydrophosphinine 1-oxides, which are closely related to 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide, provided valuable information on the structural properties and potential reactivity of these compounds (Körtvélyesi et al., 2005).

Application in Organic Synthesis

  • The compound has been used in organic synthesis, where its reaction with terminal acetylenes led to the formation of new products. This indicates its potential utility in the synthesis of novel organic compounds (Nemtarev et al., 2020).
  • It has also been involved in stereospecific reactions, like the thionation with Lawesson's reagent, demonstrating its utility in creating specific stereochemical configurations in organic compounds (Polozov et al., 1999).

Potential in Photocatalysis

  • A study explored the use of related phosphole oxides in photocatalytic conditions, highlighting the potential of compounds like 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide in photochemical reactions and organic photovoltaics (Quint et al., 2016).

Additional Chemical Transformations

  • Research has shown the compound's involvement in various chemical transformations, such as Arbuzov-Michaelis isomerization, indicating its versatility in chemical synthesis (Nifantiev et al., 2002).

properties

IUPAC Name

2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYVGKDBCDSLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP1(=O)COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bomin-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Reactant of Route 2
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Reactant of Route 3
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Reactant of Route 4
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2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Reactant of Route 5
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide

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